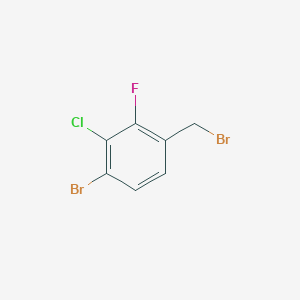

4-Bromo-3-chloro-2-fluorobenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

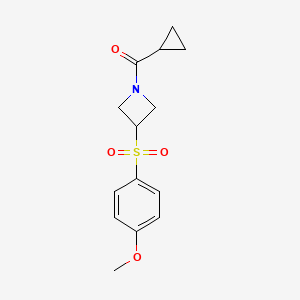

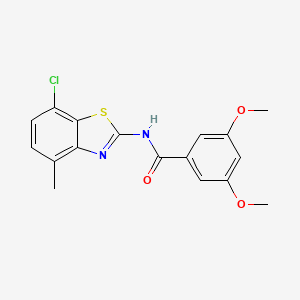

4-Bromo-3-chloro-2-fluorobenzyl bromide is a substituted benzyl bromide . It is a colorless to pale yellow liquid with a characteristic odor . It is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water .

Synthesis Analysis

The synthesis of 4-Bromo-3-chloro-2-fluorobenzyl bromide is typically achieved by adding sodium bromide or potassium bromide to 3-chloro-2-fluorobenzoic acid . The reaction usually takes place at room temperature and the reaction time is generally short . The product can be obtained through separation and purification .Molecular Structure Analysis

The linear formula of 4-Bromo-3-chloro-2-fluorobenzyl bromide is BrC6H3(F)CH2Br . Its molecular weight is 267.92 . The InChI key is XMHNLZXYPAULDF-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorobenzyl bromide may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . It is also used as a research compound and in the synthesis of catalysts .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-fluorobenzyl bromide has a density of 1.9094g/ml at 25°C . The melting point is 33-36 °C . It is not applicable for flash point .Scientific Research Applications

Organic Synthesis Applications

Nucleophilic Aromatic Substitution Reactions

Studies have elucidated the mechanism of nucleophilic aromatic substitution reactions, showcasing the impact of different leaving groups (bromide, chloride, and fluoride) on reaction rates. This research has significant implications for designing synthetic routes in organic chemistry, particularly in the context of halogenated compounds like 4-Bromo-3-chloro-2-fluorobenzyl bromide (Crooks & Copley, 1993).

Liquid Crystalline Properties

The synthesis and study of N-(4-Alkoxybenzylidene)-4-halogenoanilines, including compounds related to 4-Bromo-3-chloro-2-fluorobenzyl bromide, have contributed to our understanding of smectic and nematic phases in liquid crystals. This research aids in the development of materials for electronic displays and other applications (Sakagami & Nakamizo, 1980).

Enzyme Catalysis Studies

Dehalogenation Reactions

Investigations into the enzymatic dehalogenation of halobenzoyl-CoA derivatives have revealed insights into the relative leaving group abilities of bromide, chloride, and fluoride. This research is crucial for understanding the biodegradation of halogenated organic compounds in the environment (Reynolds et al., 1988).

Luminescent and Structural Properties in Lanthanide Complexes

Lanthanide Complexes

The synthesis of europium(III), gadolinium(III), and terbium(III) complexes with 4-halobenzoate ligands, including derivatives similar to 4-Bromo-3-chloro-2-fluorobenzyl bromide, has facilitated comparisons of the effect of halogens on their physical chemistry and luminescent properties. This research enhances the design of materials for optical and electronic devices (Monteiro et al., 2015).

Environmental Biodegradation

Hydrolytic Dehalogenation

The study of Alcaligenes denitrificans NTB-1 has provided insights into the hydrolytic dehalogenation of halobenzoates, including 4-bromobenzoate. Understanding the metabolic pathways involved in the degradation of halogenated compounds is vital for environmental remediation efforts (van den Tweel et al., 1987).

Mechanism of Action

Safety and Hazards

4-Bromo-3-chloro-2-fluorobenzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Eye Irrit. 2 - Skin Corr. 1B . It is a hazardous substance with hazard statements H301 - H314 - H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQFLOWKEMRBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-fluorobenzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)

![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)

![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)